molecular formula C10H11NO4 B13024920 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate

2-Ethyl 4-methyl pyridine-2,4-dicarboxylate

Cat. No.: B13024920
M. Wt: 209.20 g/mol
InChI Key: IRBWQKHACGRGNB-UHFFFAOYSA-N
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Description

2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with ethyl and methyl groups at the 2 and 4 positions, respectively, and ester groups at the 2 and 4 positions of the carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate can be achieved through the Hantzsch pyridine synthesis. This multi-component reaction involves an aldehyde (such as formaldehyde), two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor (such as ammonium acetate or ammonia). The initial product is a dihydropyridine, which can be oxidized to form the pyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid under ultrasonic irradiation has been shown to improve yields significantly .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the ester groups.

    Substitution: The pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Ethyl 4-methyl pyridine-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor-α prolyl hydroxylase. This inhibition affects various cellular pathways, including angiogenesis, erythropoiesis, and energy metabolism .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl pyridine-2,4-dicarboxylate

InChI

InChI=1S/C10H11NO4/c1-3-15-10(13)8-6-7(4-5-11-8)9(12)14-2/h4-6H,3H2,1-2H3

InChI Key

IRBWQKHACGRGNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

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